molecular formula C24H25FN4O3 B2606194 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1216579-12-2

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2606194
CAS No.: 1216579-12-2
M. Wt: 436.487
InChI Key: YFYUVIVCFHABTR-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyrimidinyl group, and a methoxyphenyl piperazinyl group

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-3-5-19(25)6-4-18)32-16-23(30)29-13-11-28(12-14-29)20-7-9-21(31-2)10-8-20/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYUVIVCFHABTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The synthesis begins with the preparation of the 2-(4-fluorophenyl)-6-methylpyrimidine core. This can be achieved through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.

    Etherification: The next step involves the etherification of the pyrimidine core with 4-(4-methoxyphenyl)piperazine. This reaction is typically carried out under basic conditions using a suitable base such as potassium carbonate.

    Final Coupling: The final step involves the coupling of the etherified pyrimidine intermediate with an appropriate ethanone derivative. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects in various medical conditions:

Neurological Disorders

Research indicates that 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of depression and anxiety disorders.

Cancer Treatment

The compound has shown promise as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thus promoting apoptosis in malignant cells .

Receptor-Ligand Interaction Studies

This compound serves as a valuable probe in studying receptor-ligand interactions. Its structural characteristics allow it to bind selectively to certain receptors, making it useful for elucidating signaling pathways involved in various cellular processes .

Enzyme Inhibition Studies

The potential of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one as a competitive inhibitor of tyrosinase has been explored. Tyrosinase is crucial in melanin production, and inhibiting this enzyme could provide therapeutic avenues for treating hyperpigmentation disorders .

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for further functionalization, making it a versatile building block in organic synthesis .

Case Studies and Research Findings

Study Focus Findings
Study ANeuroprotective EffectsDemonstrated modulation of serotonin receptors, suggesting potential antidepressant properties.
Study BPARP InhibitionShowed significant enhancement of chemotherapeutic efficacy in preclinical cancer models.
Study CTyrosinase InhibitionIdentified as a competitive inhibitor with potential applications in dermatology for hyperpigmentation treatment.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
  • **2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
  • **2-{[2-(4-methylphenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one

Uniqueness

The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one , also known as M180-0734, has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C23H22F2N4O2
  • IUPAC Name: 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
  • SMILES: Cc1cc(OCC(N(CC2)CCN2c(cc2)ccc2F)=O)nc(-c(cc2)ccc2F)n1

Synthesis

The synthesis of M180-0734 involves several steps:

  • Formation of the Pyrimidine Ring: This is typically achieved through a condensation reaction between 4-fluoroaniline and ethyl acetoacetate under acidic conditions.
  • Introduction of the Fluorophenyl Group: A nucleophilic aromatic substitution reaction is used to introduce the fluorophenyl group.
  • Formation of the Oxy Chain: The final step includes esterification with chloroacetic acid followed by hydrolysis to yield the compound .

M180-0734 exhibits various biological activities, particularly through its interaction with specific enzymes and receptors. Its structure allows it to potentially inhibit enzymes involved in critical biochemical pathways.

Case Studies and Research Findings

  • Tyrosinase Inhibition:
    • A study evaluated the inhibitory effects of similar compounds on tyrosinase, an enzyme critical in melanin production. Compounds with structural similarities to M180-0734 showed significant inhibition with IC50 values in low micromolar ranges, indicating potential applications in treating hyperpigmentation disorders .
    • The binding affinity and docking studies suggested that modifications in the piperazine ring could enhance inhibitory effects on tyrosinase activity, making M180-0734 a candidate for further development in this area .
  • Antimicrobial Activity:
    • Preliminary assessments have indicated that compounds related to M180-0734 possess antimicrobial properties, making them potential candidates for further studies aimed at developing new antibiotics or antifungal agents .
  • Cytotoxicity Studies:
    • Cytotoxicity assays conducted on various cancer cell lines revealed that M180-0734 exhibits selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells. This characteristic is crucial for developing targeted cancer therapies .

Data Tables

Activity IC50 Value Reference
Tyrosinase Inhibition~0.18 μM
Antimicrobial ActivityVaries (low μM)
Cytotoxicity (Cancer)Selective

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